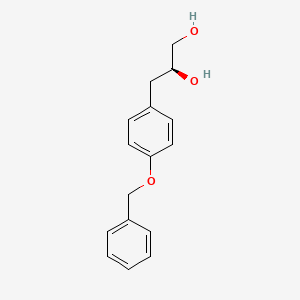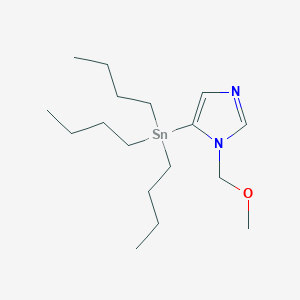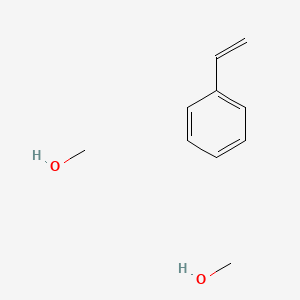
1,2-Bis(dibromoboryl) tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(dibromoboryl) tetrafluorobenzene is a compound with the molecular formula C6B2Br4F4 It is characterized by the presence of two dibromoboryl groups attached to a tetrafluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(dibromoboryl) tetrafluorobenzene typically involves the reaction of tetrafluorobenzene with dibromoborane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C6F4} + 2 \text{BBr3} \rightarrow \text{C6B2Br4F4} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction temperature is maintained at a moderate level to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dibromoboryl) tetrafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different boron-containing products.
Reduction Reactions: Reduction of the dibromoboryl groups can lead to the formation of boron-hydride derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used. The reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents to avoid hydrolysis of the reactants.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Boron-containing oxides or hydroxides.
Reduction Reactions: Boron-hydride derivatives.
Scientific Research Applications
1,2-Bis(dibromoboryl) tetrafluorobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of boron-containing compounds and materials.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,2-Bis(dibromoboryl) tetrafluorobenzene involves its interaction with molecular targets through its boron centers. The dibromoboryl groups can form coordinate bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules and pathways, resulting in the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(dichloroboryl) tetrafluorobenzene
- 1,2-Bis(difluoroboryl) tetrafluorobenzene
- 1,2-Bis(diiodoboryl) tetrafluorobenzene
Uniqueness
1,2-Bis(dibromoboryl) tetrafluorobenzene is unique due to the presence of dibromoboryl groups, which impart distinct chemical properties compared to its analogs. The bromine atoms enhance the reactivity of the boron centers, making the compound more versatile in various chemical reactions. Additionally, the tetrafluorobenzene ring provides high thermal stability and resistance to chemical degradation, making it suitable for advanced applications in research and industry.
Properties
CAS No. |
223769-11-7 |
|---|---|
Molecular Formula |
C6B2Br4F4 |
Molecular Weight |
489.3 g/mol |
IUPAC Name |
dibromo-(2-dibromoboranyl-3,4,5,6-tetrafluorophenyl)borane |
InChI |
InChI=1S/C6B2Br4F4/c9-7(10)1-2(8(11)12)4(14)6(16)5(15)3(1)13 |
InChI Key |
BVTPZEHJFJNPDS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)B(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
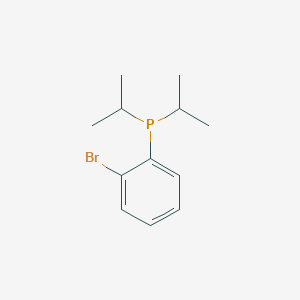
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)

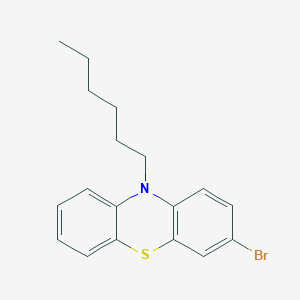
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
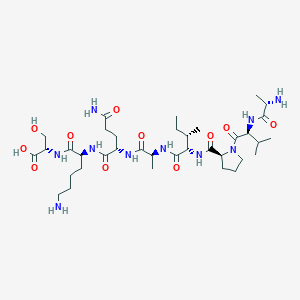
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
